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Compound of Interest

Compound Name: Pgam1-IN-2

Cat. No.: B3006776 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the published findings for the phosphoglycerate mutase 1 (PGAM1)

inhibitor, Pgam1-IN-2, with alternative PGAM1 inhibitors. Experimental data from original

publications are presented to facilitate a comprehensive evaluation in the absence of direct

independent validation studies for Pgam1-IN-2.

Summary of Quantitative Data
The following tables summarize the reported inhibitory activities of Pgam1-IN-2 and other

notable PGAM1 inhibitors. This data is extracted from their primary publications and provides a

basis for comparing their potency and cellular effects.
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Inhibitor Target
IC50
(Enzymatic
Assay)

Cell Line
IC50 (Cell
Proliferatio
n Assay)

Reference

Pgam1-IN-2

(15h)
PGAM1 2.1 µM H1299 33.8 ± 6.1 µM [1]

PGMI-004A PGAM1 13.1 µM H1299 Not Reported [2][3]

MJE3 PGAM1 Not Reported

Human

Breast

Carcinoma

33 µM [4]

KH3 PGAM1 105 nM

SW1990,

PANC-1,

AsPC-1, MIA

PaCa-2

0.27 - 0.70

µM
[5]

Inhibitor
Binding Affinity
(Kd)

Inhibition Constant
(Ki)

Reference

PGMI-004A 9.4 µM 3.91 µM [2][3]

KH3 890 nM Not Reported [5]

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the role of PGAM1 in cellular metabolism and the general

workflow for evaluating its inhibitors.

PGAM1's role in glycolysis and connected biosynthetic pathways.
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General experimental workflow for evaluating PGAM1 inhibitors.
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Logical approach for assessing Pgam1-IN-2's findings.

Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of Pgam1-IN-2 and

comparable inhibitors are provided below.

PGAM1 Enzymatic Activity Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic

activity of PGAM1.

Principle: The conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) by

PGAM1 is coupled to a series of enzymatic reactions that result in the oxidation of NADH to

NAD+, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

Recombinant human PGAM1 protein

3-phosphoglycerate (substrate)

Enolase
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Pyruvate kinase

Lactate dehydrogenase

Adenosine diphosphate (ADP)

Nicotinamide adenine dinucleotide (NADH)

Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)

Test compounds (e.g., Pgam1-IN-2) dissolved in DMSO

96-well microplate

Spectrophotometer

Procedure:

Prepare a reaction mixture containing assay buffer, 3-PG, enolase, pyruvate kinase, lactate

dehydrogenase, ADP, and NADH.

Add the test compound at various concentrations to the wells of the microplate. Include a

DMSO control.

Add recombinant PGAM1 to initiate the reaction.

Immediately measure the decrease in absorbance at 340 nm over time at a constant

temperature (e.g., 37°C).

Calculate the rate of reaction for each concentration of the inhibitor.

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay
This colorimetric assay is a widely used method to assess the effect of a compound on cell

viability and proliferation.
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Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.

The amount of formazan produced is proportional to the number of viable cells.

Materials:

Human cancer cell line (e.g., H1299)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Test compound (e.g., Pgam1-IN-2)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well cell culture plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with various concentrations of the test compound for a specified period (e.g.,

72 hours). Include a vehicle control (DMSO).

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at

37°C.

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control.

The IC50 value is determined by plotting the percentage of viability against the logarithm of

the compound concentration and fitting the data to a dose-response curve.
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Conclusion
The originally published data for Pgam1-IN-2 indicates its potential as a PGAM1 inhibitor.

However, a direct independent validation of these findings is not currently available in the

public domain. When compared to other published PGAM1 inhibitors, such as the allosteric

inhibitor KH3, Pgam1-IN-2 demonstrates a lower potency in both enzymatic and cellular

assays. The provided data and protocols serve as a valuable resource for researchers

interested in PGAM1 inhibition, highlighting the need for further independent studies to

conclusively determine the efficacy and mechanism of action of Pgam1-IN-2. It is

recommended that any new research on Pgam1-IN-2 includes a direct comparison with more

potent, well-characterized inhibitors like KH3 to provide a clear context for its activity.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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